N,N-Dipropyl-8-hydroxy-3-chromanamine
Overview
Description
N,N-Dipropyl-8-hydroxy-3-chromanamine (DP-8OH-3CA) is an oxygen isostere of the dopamine agonist N,N dipropyl-5-hydroxy-2-aminotetralin (DP-5OH-AT) with enhanced presynaptic selectivity . It is not intended for human or veterinary use and is used for research purposes only.
Molecular Structure Analysis
The molecular formula of DP-8OH-3CA is C15H23NO2. Its molecular weight is 249.35 g/mol. The exact molecular structure would require further analysis.Physical And Chemical Properties Analysis
The density of DP-8OH-3CA is predicted to be 1.08±0.1 g/cm3 . Its boiling point is predicted to be 374.4±42.0 °C . Further physical and chemical properties would require additional analysis.Scientific Research Applications
Dopamine Receptor Agonist : N,N-dipropyl-8-hydroxy-3-chromanamine has been identified as a more potent dopamine receptor agonist than apomorphine, highlighting its potential as a new drug in this category (Horn et al., 1988).
Parkinson's Disease and Neurodegenerative Disorders : It exhibits potent D2-dopamine agonistic properties with enhanced presynaptic selectivity, suggesting its potential use in treating Parkinson's disease and other neurodegenerative disorders (Vermue et al., 1988).
Synthesis of Tetrahydroquinoline : Research shows that it can be synthesized and thermally opened to produce 3-hydroxy-1-phenyl-1,2,3,4-tetrahydroquinoline, indicating its role in chemical synthesis (Barvainiene et al., 2007).
Effects of Non-hydroxylated Analogs : Studies on non-hydroxylated rigid analogs of apomorphine, which include compounds similar to this compound, indicate their potential to induce emesis, contralateral circling, and inhibit prolactin secretion (Rusterholz et al., 1979).
Interactions with 5-HT1A Receptors : The enantiomers of N,N-dialkylated 2-amino-8-hydroxytetralins show stereoselective interactions with 5-HT1A receptors in the brain, indicating their relevance in neurological research (Björk et al., 1989).
Dopamine-Receptor Stimulating Activity : Monophenolic 2-(dipropylamino)indans and related compounds, which include this compound, exhibit central dopamine-receptor stimulating activity (Hacksell et al., 1981).
Potential as a 5-HT1A-Receptor Agonist : Research indicates that certain isomers of this compound may act as potential 5-HT1A-receptor agonists, further emphasizing its neurological implications (Liu et al., 1989).
Mechanism of Action
properties
IUPAC Name |
3-(dipropylamino)-3,4-dihydro-2H-chromen-8-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2/c1-3-8-16(9-4-2)13-10-12-6-5-7-14(17)15(12)18-11-13/h5-7,13,17H,3-4,8-11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXSSMALRVSYAFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C1CC2=C(C(=CC=C2)O)OC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50874738 | |
Record name | 2H-1-BENZOPYRAN-8-OL, 3-(DIPROPYLAMINO)-3,4-DIHY | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50874738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
112904-74-2 | |
Record name | 8-Hydroxy-3,4-dihydro-3-(dipropylamino)-2H-1-benzopyran | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112904742 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2H-1-BENZOPYRAN-8-OL, 3-(DIPROPYLAMINO)-3,4-DIHY | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50874738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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